Cas no 14692-15-0 (Erbium(III) perchlorate hexahydrate)

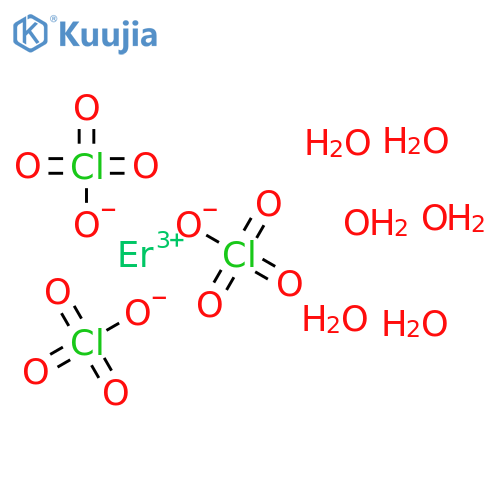

14692-15-0 structure

商品名:Erbium(III) perchlorate hexahydrate

Erbium(III) perchlorate hexahydrate 化学的及び物理的性質

名前と識別子

-

- ERBIUM PERCHLORATE 6H2O

- ERBIUM (III) PERCHLORATE

- ERBIUM PERCHLORATE, HYDRATED

- ERBIUM PERCHLORATE

- Erbium(III) perchlorate hexahydrate

- erbium(3+),triperchlorate,hexahydrate

- w in aq. soln., Reagent Grade

- erbium(3+):triperchlorate

- Erbium perchlorate hexahydrate

- ERBIUM PHOSPHATE HYDRATE, 99.99+%

- ERBIUM (III) PHOSPHATE, 99.9% (REO)

- Erbium(III) phosphate hydrate, 99.9% (REO)

- AKOS025294530

- MFCD00150232

- JZRNHNTYRRYOCR-UHFFFAOYSA-K

- DTXSID60601890

- 14692-15-0

- Erbium perchlorate--water (1/3/6)

- erbium(3+);triperchlorate;hexahydrate

-

- MDL: MFCD00150232

- インチ: InChI=1S/3ClHO4.Er.6H2O/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);;6*1H2/q;;;+3;;;;;;/p-3

- InChIKey: JZRNHNTYRRYOCR-UHFFFAOYSA-K

- ほほえんだ: Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-].Cl(=O)(=O)(=O)[O-].[Er+3].O.O.O.O.O.O

計算された属性

- せいみつぶんしりょう: 570.83900

- どういたいしつりょう: 570.839223g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 18

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 95.8

- 共有結合ユニット数: 10

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 229Ų

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: g/cm3

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- すいようせい: Micible with water.

- PSA: 278.19000

- LogP: 0.25710

- じょうきあつ: No data available

- ようかいせい: 未確定

Erbium(III) perchlorate hexahydrate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN3211

- WGKドイツ:3

- 危険カテゴリコード: R8;R36/37/38

- セキュリティの説明: S26

-

危険物標識:

- リスク用語:R36/37/38

- 包装等級:II

- ちょぞうじょうけん:Ambient temperatures.

- 危険レベル:5.1

- 危険レベル:5.1

- 包装カテゴリ:II

- 包装グループ:II

- セキュリティ用語:5.1

Erbium(III) perchlorate hexahydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB209330-2g |

Erbium(III) perchlorate hexahydrate, 50% w/w in aqueous solution, Reagent Grade; . |

14692-15-0 | 50% | 2g |

€72.70 | 2025-02-18 | |

| abcr | AB209330-50 g |

Erbium(III) perchlorate hexahydrate, 50% w/w in aqueous solution, Reagent Grade; . |

14692-15-0 | 50% | 50 g |

€699.00 | 2023-07-20 | |

| abcr | AB209330-2 g |

Erbium(III) perchlorate hexahydrate, 50% w/w in aqueous solution, Reagent Grade; . |

14692-15-0 | 50% | 2 g |

€68.00 | 2023-07-20 | |

| Cooke Chemical | A3990412-1G |

Erbium perchlorate , 50%W/W a water solution |

14692-15-0 | reagent grade | 1g |

RMB 168.80 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030378-5g |

Erbium(III) perchlorate hexahydrate |

14692-15-0 | 50% | 5g |

¥829 | 2023-09-10 | |

| abcr | AB209330-50g |

Erbium(III) perchlorate hexahydrate, 50% w/w in aqueous solution, Reagent Grade; . |

14692-15-0 | 50% | 50g |

€752.00 | 2025-02-18 | |

| abcr | AB209330-10 g |

Erbium(III) perchlorate hexahydrate, 50% w/w in aqueous solution, Reagent Grade; . |

14692-15-0 | 50% | 10 g |

€169.00 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 40576-(c)10g |

Erbium(III) perchlorate hexahydrate, 50% w/w in aq. soln., Reagent Grade |

14692-15-0 | 50% | (c)10g |

¥2473.00 | 2023-03-14 | |

| Cooke Chemical | A3990412-5G |

Erbium perchlorate , 50%W/W a water solution |

14692-15-0 | reagent grade | 5g |

RMB 535.20 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E79150-25g |

Erbium(III) perchlorate hexahydrate |

14692-15-0 | 50% | 25g |

¥3348.0 | 2023-09-07 |

Erbium(III) perchlorate hexahydrate 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

14692-15-0 (Erbium(III) perchlorate hexahydrate) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14692-15-0)Erbium(III) perchlorate hexahydrate

清らかである:99%

はかる:50g

価格 ($):428.0